![molecular formula C8H4ClF3O3 B1591695 4-Chloro-3-(trifluoromethoxy)benzoic acid CAS No. 886500-50-1](/img/structure/B1591695.png)
4-Chloro-3-(trifluoromethoxy)benzoic acid
Overview
Description
4-Chloro-3-(trifluoromethoxy)benzoic acid, also known as 4-CFTB, is an organic compound belonging to the family of carboxylic acids. It is a colorless solid that is soluble in many organic solvents, such as methanol, ethanol, and acetone. 4-CFTB is used in various fields, including pharmaceuticals, agrochemicals, and materials science. It is a versatile compound that can be used as a starting material for the synthesis of a range of compounds.
Scientific Research Applications
Antifungal Activity
“4-Chloro-3-(trifluoromethoxy)benzoic acid” has been studied for its potential antifungal activity. In a study, salicylanilide esters with 4-(trifluoromethyl)benzoic acid were synthesized and assayed in vitro as potential antimycotic agents against eight fungal strains . The antifungal activity of these derivatives was not uniform, and molds showed a higher susceptibility than yeasts . However, the esterification of salicylanilides by 4-(trifluoromethyl)benzoic acid did not result unequivocally in a higher antifungal potency .
Pharmaceutical Solubility Studies
The solubility of compounds similar to “4-Chloro-3-(trifluoromethoxy)benzoic acid”, such as 3-(trifluoromethyl)benzoic acid, has been evaluated in dense carbon dioxide . This research is significant in the pharmaceutical industry as it investigates the influence of fluorination on the solubility of organic pharmaceuticals in dense carbon dioxide .
Kinetics of Internal Acyl Migration and Hydrolysis
Compounds similar to “4-Chloro-3-(trifluoromethoxy)benzoic acid”, such as 3-(trifluoromethoxy)benzoic acid, have been used in studies investigating the kinetics of internal acyl migration and hydrolysis . In one study, the synthetic β-1-O-acyl-D-glucopyranuronates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids were studied in phosphate buffer .
properties
IUPAC Name |
4-chloro-3-(trifluoromethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O3/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBBHPFHWDVWMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590646 | |
Record name | 4-Chloro-3-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886500-50-1 | |
Record name | 4-Chloro-3-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.